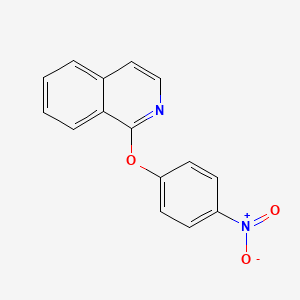

1-(4-Nitrophenoxy)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenoxy)isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-17(19)12-5-7-13(8-6-12)20-15-14-4-2-1-3-11(14)9-10-16-15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZYFVSZYJKRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 1 4 Nitrophenoxy Isoquinoline and Analogues

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of synthesized molecules by providing a highly accurate mass measurement. For isoquinoline (B145761) derivatives, this technique is used to verify that the experimentally determined mass corresponds to the calculated theoretical mass of the proposed structure, typically with a precision in the parts-per-million (ppm) range.

In the characterization of various substituted isoquinolines, HRMS is consistently employed to validate the molecular formulas. For instance, in the synthesis of ethyl 3-methylisoquinoline-4-carboxylate, HRMS (EI) provided a found value of 215.0946 (M)+, which is in close agreement with the calculated value of 215.0948 for the molecular formula C13H13NO2 amazonaws.com. Similarly, for ethyl 6-chloro-3-methylisoquinoline-4-carboxylate, the HRMS (ESI-TOF) calculated value for C13H13NO2Cl was 250.0631 (M+H)+, with the found value being 250.0629 amazonaws.com. This level of accuracy provides high confidence in the assigned chemical formula.

The following table summarizes HRMS data for a selection of isoquinoline analogues, demonstrating the typical accuracy of this method.

| Compound Name | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion Type |

| 3,4-bis(4-tert-butylphenyl)isoquinoline | C29H32NO | 410.2484 | 410.2477 | [M+H]+ |

| 3-(4-chlorophenyl)-4-(4-methoxyphenyl)isoquinoline | C22H17ClNO | 346.0999 | 346.0995 | [M+H]+ |

| 3,4-bis(4-fluorophenyl)isoquinoline | C21H14F2N | 318.1094 | 318.1081 | [M+H]+ |

| Ethyl 3-(but-3-enyl)isoquinoline-4-carboxylate | C16H18NO2 | 256.1339 | 256.1332 | [M+H]+ |

| Methyl 3-isopropylisoquinoline-4-carboxylate | C14H16NO2 | 230.1184 | 230.1176 | [M+H]+ |

This table is generated based on data for analogous compounds found in the literature rsc.org.

Electrospray Ionization (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, as it typically produces intact molecular ions (or pseudomolecular ions) with minimal fragmentation wikipedia.org. In the analysis of isoquinoline derivatives, ESI-MS is commonly used to determine the molecular weight of the compound. The technique involves dissolving the analyte in a polar, volatile solvent and spraying it into the mass spectrometer under a high voltage, which generates charged droplets that, upon solvent evaporation, yield gas-phase ions libretexts.org.

For nitrogen-containing heterocyclic compounds like 1-(4-nitrophenoxy)isoquinoline, ESI in positive ion mode is highly effective due to the basicity of the nitrogen atom, which is readily protonated. This results in the observation of a prominent protonated molecular ion peak, [M+H]+. The mass-to-charge ratio (m/z) of this peak allows for the straightforward determination of the molecular weight of the analyte. For example, in the analysis of various isoquinoline derivatives, the base peak observed in the ESI-MS spectrum often corresponds to the [M+H]+ ion, confirming the mass of the synthesized product amazonaws.com. The signal intensity in ESI-MS is proportional to the analyte concentration, although it can be affected by matrix effects and the ionization efficiency of the compound nih.govnih.gov.

Fragmentation Behavior Analysis

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation behavior of ions, providing valuable structural information. The protonated molecular ion ([M+H]+) of a compound like this compound, generated via ESI, is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the compound's structure.

The fragmentation of isoquinoline alkaloids is systematic and can be categorized based on their structural types nih.govresearchgate.net. A common fragmentation pathway for isoquinoline derivatives involves the cleavage of bonds adjacent to the heterocyclic core. For this compound, key fragmentations would be expected to involve the cleavage of the C-O ether linkage and fragmentations within the isoquinoline and nitrophenyl rings.

Expected fragmentation pathways for this compound would likely include:

Cleavage of the ether bond: This would be a primary fragmentation, leading to the formation of an isoquinolinyl cation and a 4-nitrophenoxy radical, or a 4-nitrophenoxide anion and an isoquinoline cation. The observation of an ion corresponding to the isoquinoline moiety would be a strong indicator of the core structure.

Loss of the nitro group: The nitro group (-NO2) can be lost as NO or NO2, leading to characteristic fragment ions.

Ring cleavage: Fragmentation of the isoquinoline ring system itself can occur, often through retro-Diels-Alder (RDA) reactions, which are characteristic for certain types of heterocyclic systems scielo.br.

Systematic studies on various isoquinoline alkaloids have shown that the presence of specific functional groups, such as methoxy (B1213986) or hydroxyl groups, can lead to characteristic neutral losses (e.g., loss of CH3OH) nih.govresearchgate.netresearchgate.net. While this compound lacks these specific groups, the principles of charge-directed fragmentation would still apply, with fragmentation being initiated at the protonated nitrogen atom and influenced by the electron-withdrawing nitro group.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-Crystal X-ray Structure Determination

The determination of a molecular structure by single-crystal X-ray diffraction involves irradiating a single crystal of the compound with an X-ray beam mdpi.com. The diffraction pattern produced by the crystal is recorded, and the data are used to calculate the electron density distribution within the crystal, which in turn reveals the positions of the individual atoms researchgate.net. This technique provides unambiguous proof of the molecular structure.

For isoquinoline derivatives, single-crystal X-ray analysis has been used to confirm their structures and to study the effects of different substituents on their molecular geometry eurjchem.comjhu.edu. For example, the crystal structure of an isoquinoline derivative, C15H17NO2S2, was determined to be in the orthorhombic space group P212121, with specific unit cell dimensions (a = 5.2804(5) Å, b = 8.1347(17) Å, c = 35.015(4) Å) eurjchem.com. Such data provides the fundamental framework for a detailed analysis of the molecule's conformation and packing. While the specific crystal data for this compound is not detailed here, the methodology is standard for its analogues.

Analysis of Conformational Preferences and Molecular Packing

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the molecule's preferred conformation in the solid state nih.govpsu.edu. For this compound, a key conformational feature is the torsion angle between the isoquinoline ring system and the 4-nitrophenoxy group, defined by the C-O-C-C dihedral angle. This angle determines the relative orientation of the two aromatic systems.

Molecular packing analysis reveals the intermolecular interactions that stabilize the crystal structure. These interactions can include:

Hydrogen bonds: Although this compound is not a strong hydrogen bond donor, weak C-H···O and C-H···N interactions are possible and often play a significant role in the crystal packing of related structures eurjchem.com.

π-π stacking: The planar aromatic rings of the isoquinoline and nitrophenyl moieties can engage in π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds.

In related heterocyclic structures, it has been shown that even subtle changes in molecular conformation can dramatically influence the packing of the molecules, leading to different crystal forms (polymorphs) with distinct physical properties researchgate.net. The analysis of these packing motifs is crucial for understanding the solid-state properties of the material.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical formula of the compound and is a crucial indicator of its purity.

For a compound with the molecular formula C15H10N2O3, such as this compound, the theoretical elemental composition would be:

Carbon (C): 67.67%

Hydrogen (H): 3.79%

Nitrogen (N): 10.52%

An experimental result that falls within an acceptable margin of error (typically ±0.4%) of these calculated values would validate the empirical formula of the synthesized compound. This technique is routinely used in conjunction with spectroscopic methods to provide a comprehensive characterization of newly synthesized molecules.

Spectroscopic Methodologies for Microscale Samples and Natural Productsnih.gov

The structural elucidation of novel compounds, particularly those isolated from natural sources, often contends with the challenge of limited sample availability. The analysis of microscale samples necessitates the use of highly sensitive spectroscopic techniques capable of providing comprehensive structural information from minimal quantities of material. Isoquinoline alkaloids, a diverse class of naturally occurring compounds, are frequently isolated in small amounts, making advanced spectroscopic methods indispensable for their characterization. mdpi.comnih.gov Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are crucial in this context. elsevier.comnih.gov

High-resolution mass spectrometry (HRMS) is a cornerstone for determining the elemental composition of a microscale sample. Techniques like electrospray ionization (ESI) are particularly well-suited for the analysis of polar, non-volatile compounds like many isoquinoline alkaloids, providing precise molecular weight information and facilitating the calculation of the molecular formula. nih.govscielo.br Tandem mass spectrometry (MS/MS) further aids in structural characterization by inducing fragmentation of the parent ion, yielding smaller, charged fragments whose patterns can reveal key structural motifs and substituent arrangements. researchgate.net

NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is arguably the most powerful tool for the complete structural determination of organic molecules. amazonaws.com Even with limited sample quantities, modern NMR spectrometers equipped with cryoprobes can acquire detailed spectra. ¹H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. nih.govresearchgate.net 2D NMR techniques are essential for assembling the molecular puzzle; for instance, the Heteronuclear Multiple Bond Correlation (HMBC) experiment can establish long-range correlations between protons and carbons, which is vital for connecting different fragments of a molecule, such as linking an aryloxy group to a specific position on the isoquinoline core. researchgate.net

For complex mixtures often encountered in natural product extracts, hyphenated techniques are paramount. mdpi.com CE-MS, for example, combines the high separation efficiency of capillary electrophoresis with the sensitive detection and identification capabilities of mass spectrometry, allowing for the analysis of individual alkaloids within a crude plant extract. elsevier.com Similarly, LC-MS/MS is widely used for the comprehensive metabolic profiling of biological samples, enabling the identification of a broad spectrum of compounds. Infrared (IR) spectroscopy, while less informative for complete structure elucidation than NMR, is a rapid method for identifying key functional groups, such as the nitro group (NO₂) and ether linkages (C-O-C), which are characteristic features of compounds like this compound. nih.govresearchgate.net

The following tables present hypothetical yet representative spectroscopic data for a compound with the structure of this compound, based on typical values for related isoquinoline and nitrophenyl derivatives found in chemical literature.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data

This table illustrates the type of data obtained from NMR spectroscopy for the structural analysis of this compound. Chemical shifts (δ) are reported in parts per million (ppm).

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 160.5 | --- | --- | --- |

| 3 | 142.1 | 8.15 | d | 5.8 |

| 4 | 108.9 | 7.45 | d | 5.8 |

| 5 | 128.5 | 8.25 | d | 8.1 |

| 6 | 126.8 | 7.60 | t | 7.5 |

| 7 | 127.4 | 7.75 | t | 7.6 |

| 8 | 120.3 | 7.90 | d | 8.3 |

| 4a | 136.7 | --- | --- | --- |

| 8a | 127.9 | --- | --- | --- |

| 1' | 155.0 | --- | --- | --- |

| 2', 6' | 118.2 | 7.20 | d | 9.0 |

| 3', 5' | 125.9 | 8.30 | d | 9.0 |

| 4' | 143.5 | --- | --- | --- |

Table 2: Representative Mass Spectrometry and IR Data

This table summarizes typical data obtained from High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy for identifying the molecular formula and key functional groups.

| Spectroscopic Technique | Parameter | Observed Value | Interpretation |

| HRMS (ESI+) | [M+H]⁺ | 267.0764 | Corresponds to the molecular formula C₁₅H₁₀N₂O₃ |

| IR | Wavenumber (cm⁻¹) | 1525, 1345 | Asymmetric and symmetric NO₂ stretching |

| IR | Wavenumber (cm⁻¹) | 1240 | Aryl-O-C stretching (ether linkage) |

| IR | Wavenumber (cm⁻¹) | 1610, 1580 | C=N and C=C stretching of the aromatic rings |

Reactivity Studies and Reaction Mechanisms of 1 4 Nitrophenoxy Isoquinoline

General Reactivity Profiles of Isoquinoline (B145761) Nitrogen Heterocycles

Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The presence of the nitrogen atom in the heterocyclic ring significantly influences the molecule's reactivity. Isoquinoline is considered a weak base, with the nitrogen lone pair of electrons not participating in the aromatic sextet, allowing it to react with acids to form salts. gcwgandhinagar.comuop.edu.pkslideshare.net

The positions for electrophilic attack on the isoquinoline ring are selective. Electrophilic substitution reactions preferentially occur on the benzene ring at positions 5 and 8. gcwgandhinagar.comshahucollegelatur.org.inquimicaorganica.orgyoutube.com This preference is due to the greater stability of the cationic intermediate formed during the reaction. quimicaorganica.org The quantitative order of electrophilic reactivity for the neutral isoquinoline molecule has been determined as 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org

Conversely, nucleophilic substitution reactions target the electron-deficient pyridine ring, with the primary site of attack being the 1-position. gcwgandhinagar.comshahucollegelatur.org.inyoutube.comquimicaorganica.orgquimicaorganica.org If the C-1 position is already occupied, nucleophilic attack can occur at the C-3 position. uop.edu.pk The reactivity of isoquinoline towards nucleophiles is a key feature of its chemical behavior.

The following table summarizes the general reactivity of isoquinoline:

| Reaction Type | Preferred Position(s) | Ring | Relative Reactivity |

| Electrophilic Substitution | 5 and 8 | Benzene | More reactive than pyridine |

| Nucleophilic Substitution | 1 (or 3 if 1 is blocked) | Pyridine | Electron-deficient ring is susceptible |

Influence of the Nitrophenoxy Group on Molecular Reactivity

The nitro group (NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. quora.comyoutube.comminia.edu.egresearchgate.netresearchgate.net The nitrogen atom in the nitro group carries a formal positive charge, which inductively withdraws electron density from the aromatic ring it is attached to. youtube.comminia.edu.eg Through resonance, the nitro group can delocalize the π-electrons of the aromatic ring, further decreasing the electron density, particularly at the ortho and para positions of the phenoxy ring. youtube.com This deactivating effect makes the phenoxy ring less susceptible to electrophilic attack. quora.com

When attached to the isoquinoline ring at the 1-position via an oxygen atom (phenoxy group), the electron-withdrawing nature of the 4-nitrophenoxy substituent significantly affects the electron distribution within the isoquinoline nucleus. The oxygen atom of the phenoxy group can donate a lone pair of electrons to the isoquinoline ring through resonance, which would typically be an activating effect. However, this is strongly counteracted by the powerful electron-withdrawing nitro group on the para position of the phenyl ring.

The net effect of the 4-nitrophenoxy group at the C-1 position is a significant decrease in the electron density of the isoquinoline ring, particularly the pyridine part. This deactivation makes the entire heterocyclic system less reactive towards electrophilic attack than the parent isoquinoline. Conversely, the electron-deficient nature of the C-1 position is further enhanced, making it an even more favorable site for nucleophilic attack and substitution. The 4-nitrophenoxy group acts as a good leaving group, facilitating nucleophilic substitution reactions at this position.

The electronic properties of the 4-nitrophenoxy substituent can be summarized as follows:

| Substituent | Electronic Effect | Impact on Isoquinoline Ring |

| Nitro (NO₂) group | Strong electron-withdrawing (Inductive and Resonance) | Deactivates the phenoxy ring |

| Phenoxy (-O-Ph) group | Can be electron-donating (Resonance) or electron-withdrawing (Inductive) | Modulated by the nitro group |

| 4-Nitrophenoxy group | Overall strong electron-withdrawing | Deactivates the isoquinoline ring towards electrophiles, activates the C-1 position for nucleophilic attack |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 1-(4-nitrophenoxy)isoquinoline in substitution reactions is dictated by the electronic nature of both the isoquinoline core and the substituent.

Electrophilic Substitution:

As a general rule, electrophilic substitution on the isoquinoline ring occurs preferentially on the benzenoid ring at positions 5 and 8. gcwgandhinagar.comuop.edu.pkyoutube.comquimicaorganica.org This is because the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. The presence of the strongly deactivating 4-nitrophenoxy group at C-1 further reduces the electron density of the entire molecule, making electrophilic substitution reactions even more difficult to achieve than in unsubstituted isoquinoline. Any electrophilic attack would still be expected to occur at the 5 or 8 positions, as the deactivating effect is felt more strongly in the heterocyclic ring.

Nucleophilic Substitution:

The C-1 position of the isoquinoline ring is inherently electrophilic and prone to nucleophilic attack. shahucollegelatur.org.inquimicaorganica.orgquimicaorganica.orgiust.ac.ir The attachment of the 4-nitrophenoxy group at this position makes it an excellent leaving group, thus facilitating nucleophilic aromatic substitution (SNAr) reactions. The stability of the resulting 4-nitrophenoxide anion contributes to the facility of this displacement. A wide variety of nucleophiles can displace the 4-nitrophenoxy group to form new 1-substituted isoquinoline derivatives. For example, the reduction of the nitro group on the phenoxy ring to an amino group can alter the leaving group ability and reactivity. google.com

The general scheme for nucleophilic substitution at the C-1 position of this compound is as follows:

Figure 1: General reaction scheme for nucleophilic substitution on this compound.

The mechanism of this substitution typically proceeds through a two-step addition-elimination pathway, involving a stable intermediate where the negative charge is delocalized onto the nitrogen atom of the isoquinoline ring. quimicaorganica.org

Reaction Mechanisms of Catalytic Transformations in Isoquinoline Synthesis

While the reactivity of this compound itself is important, understanding the catalytic methods used to synthesize the isoquinoline core is also crucial. Several classic and modern catalytic methods are employed for the synthesis of isoquinolines, often involving transition metal catalysts.

Traditional Methods:

Bischler-Napieralski Synthesis: This reaction involves the cyclodehydration of a β-phenylethylamine amide using a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline (B110456) intermediate. gcwgandhinagar.comuop.edu.pkpharmaguideline.com This intermediate is then dehydrogenated, often using a palladium catalyst, to yield the aromatic isoquinoline. pharmaguideline.com The mechanism involves an electrophilic attack by the activated amide carbonyl on the electron-rich benzene ring.

Pictet-Spengler Synthesis: This method involves the reaction of a β-arylethylamine with an aldehyde to form an imine, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.com Subsequent oxidation is required to form the isoquinoline.

Modern Transition-Metal Catalyzed Methods:

More recently, transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for isoquinoline synthesis. mdpi.comnih.gov These methods offer high efficiency and regioselectivity.

Palladium-Catalyzed α-Arylation and Cyclization: One versatile approach involves the palladium-catalyzed α-arylation of a ketone enolate, followed by an in situ cyclization and aromatization to furnish the substituted isoquinoline. nih.govsemanticscholar.org The catalytic cycle for the α-arylation step typically involves oxidative addition of an aryl halide to a Pd(0) complex, followed by deprotonation of the ketone, coordination of the enolate, and reductive elimination to form the C-C bond.

Rhodium-Catalyzed C-H Activation/Annulation: Rhodium catalysts are also effective in promoting the C-H activation of benzamides or ketoximes, which can then undergo annulation with alkynes or other coupling partners to construct the isoquinoline ring system. mdpi.comresearchgate.net The mechanism often involves the formation of a rhodacycle intermediate through directed C-H activation, followed by insertion of the coupling partner and reductive elimination to close the ring and regenerate the catalyst. researchgate.net

The following table provides a simplified overview of the key steps in these catalytic cycles:

| Synthetic Method | Catalyst Type | Key Mechanistic Steps |

| Bischler-Napieralski (Dehydrogenation step) | Palladium | Oxidative addition, β-hydride elimination |

| Palladium-Catalyzed α-Arylation | Palladium | Oxidative addition, Transmetalation/Deprotonation, Reductive elimination |

| Rhodium-Catalyzed C-H Activation | Rhodium | Directed C-H activation, Insertion of coupling partner, Reductive elimination |

Theoretical Prediction of Reactivity Descriptors

For heterocyclic systems like isoquinoline, key reactivity descriptors include:

Fukui Functions (f(r)): The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo an electrophilic, nucleophilic, or radical attack. researchgate.net For isoquinoline, calculations of the Fukui function can confirm the experimentally observed regioselectivity, predicting C-5 and C-8 as the most favorable sites for electrophilic attack and C-1 for nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles. For this compound, the MEP would show a high positive potential around the C-1 position, indicating its susceptibility to nucleophilic attack, and a negative potential associated with the nitrogen atom.

These theoretical calculations can be performed using various levels of theory, such as Density Functional Theory (DFT), to provide a detailed understanding of the electronic structure and reactivity of this compound. mdpi.comscience.gov

Theoretical and Computational Investigations of 1 4 Nitrophenoxy Isoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A DFT study on 1-(4-Nitrophenoxy)isoquinoline would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process identifies key geometric parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. The electronic structure, describing the distribution of electrons within the molecule, would also be determined, offering insights into its chemical nature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. A small gap often suggests higher reactivity. Analysis of these orbitals would help predict the electronic transitions that occur when the molecule absorbs light, which is fundamental to its spectroscopic properties.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP map is color-coded, typically with red indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, an MEP map would highlight the reactive sites, such as the electronegative oxygen and nitrogen atoms.

Computational methods can also predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These values are essential for understanding the stability and spontaneity of chemical reactions involving the compound. Additionally, Mulliken atomic charge analysis distributes the total molecular charge among the individual atoms, providing a quantitative measure of the partial charge on each atom. This information is valuable for understanding intermolecular interactions and chemical reactivity.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can explore the dynamic behavior of molecules.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For a flexible molecule like this compound, which has rotatable bonds connecting the isoquinoline (B145761) and nitrophenoxy groups, multiple conformers with different energies may exist. A computational analysis would identify these stable conformers and the energy barriers between them, creating an energy landscape. This landscape is crucial for understanding which conformations are most likely to be present under given conditions and how they might influence the molecule's biological activity or material properties.

No Specific Theoretical and Computational Data Currently Available for this compound

A thorough review of available scientific literature reveals a significant gap in theoretical and computational studies specifically focused on the chemical compound This compound . Despite the interest in the broader isoquinoline class of compounds for their diverse biological activities, detailed investigations into the specific areas of protonation sites, structure-reactivity relationships, and computational predictions of biological interactions for this particular molecule have not been published.

Therefore, it is not possible to provide an in-depth article on the "" as outlined in the user's request. The necessary experimental or theoretical data required to populate the specified sections and subsections—including data on protonation sites and relative energy calculations, structure-reactivity relationship (SRR) studies, and the computational prediction of interactions with biological molecules—are not present in the accessible scientific domain.

General computational studies on the isoquinoline nucleus and its other derivatives exist; however, these findings are not directly transferable to the unique structure of this compound. The electronic and steric effects of the 4-nitrophenoxy substituent at the 1-position would significantly influence its chemical behavior, necessitating specific computational models and analyses for accurate predictions.

Without dedicated research on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on published research findings. Further experimental and computational research is needed to elucidate the specific chemical and biological properties of this compound.

Exploration of Biological Activities Non Clinical, Mechanistic Focus

Antimicrobial Efficacy and Mechanisms

The isoquinoline (B145761) nucleus is a key pharmacophore in many antimicrobial agents. semanticscholar.org Its derivatives have been extensively studied for their efficacy against a range of pathogenic microorganisms.

The mechanisms underlying the antibacterial action of isoquinoline derivatives are multifaceted. Some alkynyl isoquinoline derivatives have been shown to exert their bactericidal effects by perturbing the biosynthesis of the bacterial cell wall and nucleic acids. mdpi.com Another proposed mechanism involves the downregulation of crucial virulence factors. For instance, a synthetic tetrahydroisoquinoline derivative was found to inhibit the expression of proteins essential for Pseudomonas aeruginosa's quorum sensing system and membrane integrity. Furthermore, some isoquinoline alkaloids are thought to interfere with key bacterial enzymes, such as FtsZ, which is critical for bacterial cell division. mdpi.com The presence of the electron-withdrawing nitro group on the phenoxy moiety of 1-(4-Nitrophenoxy)isoquinoline could potentially influence its electronic properties and, by extension, its interaction with bacterial targets, though this remains to be experimentally verified.

Table 1: Antibacterial Activity of Representative Isoquinoline Derivatives This table presents data for related isoquinoline compounds to illustrate the potential antibacterial spectrum, not direct data for this compound.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1-(4-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Pseudomonas aeruginosa (ATCC27853) | 6.0 - 24.0 | |

| Spathullin B | Staphylococcus aureus | 1 | nih.gov |

| HSN584 (an alkynyl isoquinoline) | MRSA | 4 | mdpi.com |

The antifungal potential of isoquinoline derivatives has also been a subject of investigation, particularly in the context of agricultural and human fungal pathogens. nih.govjlu.edu.cn Novel synthetic isoquinoline derivatives have shown promising activity against a range of phytopathogenic fungi. researchgate.net

The proposed mechanisms for the antifungal action of these compounds include the disruption of fungal cell membrane integrity and the inhibition of key enzymes. For example, some quinoline (B57606) derivatives, which are structurally related to isoquinolines, are believed to exert their antifungal effects by causing abnormal morphology of the cell membrane, leading to increased permeability and the release of cellular contents. acs.org Molecular docking studies of certain 3-aryl-isoquinoline derivatives suggest that they may interact with and inhibit succinate (B1194679) dehydrogenase, a crucial enzyme in the fungal respiratory chain. nih.govresearchgate.net The specific contribution of the 4-nitrophenoxy group at the 1-position of the isoquinoline ring in this compound to potential antifungal activity has not been determined.

Table 2: Antifungal Activity of Representative Isoquinoline Derivatives This table presents data for related isoquinoline compounds to illustrate potential antifungal efficacy, not direct data for this compound.

| Compound | Fungal Strain | EC50 (mg/L) | Reference |

|---|---|---|---|

| Compound 9f (a 3-aryl-isoquinoline derivative) | Physalospora piricola | 3.651 | nih.gov |

| Compound 5l (an isoquinoline derivative) | Sclerotinia sclerotiorum | 8.27 | researchgate.net |

| Compound 7a (a quinazolinone derivative with isoquinoline-like structure) | Fusarium graminearum | 12.727 | researchgate.net |

Quinoline-based compounds, such as chloroquine (B1663885) and quinine, have historically been cornerstone therapies for malaria. raco.catmdpi.com This has spurred interest in isoquinoline derivatives as potential antimalarial agents. semanticscholar.org In silico studies of a dinitro-isoquinoline derivative identified from Streptomyces hygroscopicus suggested potential antimalarial activity through binding to various protein targets in Plasmodium falciparum. nih.gov The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. It is plausible that isoquinoline derivatives could share a similar mechanism, although this is yet to be confirmed for this compound.

The anthelmintic potential of simple isoquinoline derivatives is less well-documented. researchgate.net Praziquantel, a complex isoquinoline derivative, is a widely used anthelmintic drug that acts by causing severe damage to the parasite's integument. pharmacy180.com While some synthetic compounds containing an oxazolidinone core with a pyridyl moiety (structurally distinct from isoquinoline) have shown anthelmintic activity, there is a lack of data on simple isoquinolines like this compound in this regard. nih.gov

Antioxidant Properties and Molecular Basis

Compounds containing nitrophenyl groups and heterocyclic rings, including isoquinolines, have been investigated for their antioxidant properties. nih.govnih.govresearchgate.net The antioxidant activity of these molecules is often attributed to their ability to scavenge free radicals and modulate oxidative stress.

The molecular basis for the antioxidant activity of such compounds can involve mechanisms like single electron transfer (SET) and hydrogen atom transfer (HAT). mdpi.com The presence of a nitro group, which is an electron-withdrawing group, and the aromatic isoquinoline ring system in this compound could influence its redox properties and its ability to stabilize free radicals. Studies on certain 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group have shown high antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. nih.govnih.govresearchgate.net This suggests that the combination of a nitrophenyl moiety and an isoquinoline core could be favorable for antioxidant potential. However, direct experimental validation of the antioxidant properties of this compound is needed.

Enzyme Inhibition Studies

The isoquinoline scaffold has been identified as a valuable framework for the design of various enzyme inhibitors.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Isoquinoline derivatives have emerged as promising kinase inhibitors. researcher.life

HER2 and EGFR Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in cancer therapy. mdpi.com While there is no direct evidence of this compound inhibiting these kinases, more complex molecules incorporating an isoquinoline moiety have been developed as potent inhibitors. nih.govnih.gov For instance, isoquinoline-tethered quinazoline (B50416) derivatives have demonstrated improved selectivity for HER2 over EGFR. nih.govnih.gov In these larger molecules, the isoquinoline portion often plays a crucial role in binding to the kinase domain. The simpler this compound could potentially serve as a foundational structure or a fragment for designing more potent and selective inhibitors.

LRRK2 Inhibition: Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapies for Parkinson's disease. nih.govdocumentsdelivered.combiorxiv.org Small-molecule inhibitors of LRRK2 are being actively researched, and some of these are based on heterocyclic scaffolds. nih.gov While specific studies on this compound as an LRRK2 inhibitor are absent, the general applicability of isoquinoline-based structures in kinase inhibition suggests this could be a potential area for future investigation.

Table 3: Kinase Inhibitory Activity of Representative Isoquinoline Derivatives This table presents data for related isoquinoline-containing compounds to illustrate the potential for kinase inhibition, not direct data for this compound.

| Compound Class | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| Isoquinoline-tethered quinazoline derivative (14f) | HER2 | Potent inhibition, more than lapatinib | nih.gov |

| Isoquinoline-tethered quinazoline derivative (14a) | HER2/EGFR | Comparable weak activity at 0.1 µM | nih.gov |

| Quaternary isoquinoline alkaloid (Jatrorrhizine) | Soluble Epoxide Hydrolase (sEH) | 27.3 ± 0.4 μM | mdpi.com |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Its inhibition is a key strategy for treating conditions like Alzheimer's disease. While various isoquinoline alkaloids and synthetic derivatives have been investigated as AChE inhibitors, there is currently no published research specifically evaluating the acetylcholinesterase inhibitory activity of this compound. Therefore, its potential mechanism of action, inhibitory concentration (IC50), or kinetic profile in relation to AChE remains unknown.

Prolyl-4-Hydroxylase Inhibition

Prolyl-4-hydroxylases (P4Hs) are enzymes crucial for the post-translational modification of proline residues, most notably in collagen, which is vital for its stability. P4H inhibitors are being explored for fibrotic diseases and other conditions. The isoquinoline structure is present in some inhibitors of the related hypoxia-inducible factor (HIF) prolyl hydroxylases. However, a review of available scientific databases yields no studies on the inhibitory effects of this compound specifically against prolyl-4-hydroxylase. Its capacity to interact with the active site of this enzyme has not been determined.

Cellular Pathway Modulation (in in vitro models)

Apoptosis Induction via Mitochondrial Pathways

Apoptosis, or programmed cell death, is a vital cellular process, and its induction is a primary goal of many anti-cancer therapies. The mitochondrial (or intrinsic) pathway of apoptosis is a key mechanism for cell death. nih.gov Certain complex isoquinoline derivatives, such as isoquinolinequinones, have been shown to induce apoptosis in cancer cells by targeting mitochondrial bioenergetics. mdpi.com However, no in vitro studies have been published that investigate whether this compound can induce apoptosis, cause mitochondrial membrane depolarization, trigger the release of cytochrome c, or activate caspases through the mitochondrial pathway.

Cell Cycle Arrest (e.g., S-phase)

There is currently no specific scientific literature available that describes the effects of this compound on cell cycle progression. Research on other substituted isoquinoline derivatives has indicated that some analogues can induce cell cycle arrest at various phases, including the G1/S and G2/M checkpoints, as part of their mechanism of action in cancer cell lines. However, without direct experimental evidence, it is not possible to attribute these activities to this compound.

Modulation of Mitochondrial Membrane Potential and ROS Generation

Detailed studies on the influence of this compound on mitochondrial membrane potential and the subsequent generation of reactive oxygen species (ROS) have not been identified in the current body of scientific research. The nitrophenyl group present in the molecule could theoretically participate in redox cycling, a process that can lead to ROS production in biological systems. However, this remains a speculative hypothesis without experimental validation for this specific compound.

DNA Binding Properties and Intercalation

The potential for this compound to bind to and intercalate with DNA has not been specifically investigated in published research. The planar aromatic structure of the isoquinoline ring is a feature found in many known DNA intercalating agents. Such compounds insert themselves between the base pairs of the DNA double helix, which can interfere with DNA replication and transcription. Despite this structural similarity, experimental confirmation of DNA binding and intercalation for this compound is lacking.

Fragment-Based Drug Discovery (FBDD) Approaches Using Isoquinoline Scaffolds

The isoquinoline scaffold is a well-established "privileged" structure in medicinal chemistry and has been utilized in fragment-based drug discovery (FBDD) programs. FBDD is a method used for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small chemical fragments for weak binding to a biological target. Promising fragments can then be optimized and linked together to produce a higher-affinity lead compound. While the isoquinoline core is a valuable starting point in FBDD for various therapeutic targets, there is no specific information available detailing the use of this compound as a fragment in such a discovery campaign.

Advanced Applications in Materials Science and Catalysis

Ligand Development in Coordination Chemistry

The ability of the isoquinoline (B145761) nucleus to act as a robust ligand is well-documented, forming stable complexes with a variety of transition metals. This capacity is central to its application in the development of novel coordination compounds with tailored electronic and steric properties.

Isoquinoline Derivatives as Ligands in Metal Complexes (e.g., Gold(III), Palladium(II), Rhodium(III))

Isoquinoline and its derivatives are recognized as effective ligands in coordination chemistry, particularly with late transition metals such as gold(III), palladium(II), and rhodium(III). The nitrogen atom of the isoquinoline ring readily coordinates with metal centers, forming stable complexes. chinesechemsoc.org These complexes often exhibit geometries such as distorted square planar, as seen in certain Palladium(II) and Gold(III) complexes. chinesechemsoc.orgnih.gov

Research has demonstrated the synthesis and characterization of various metal complexes with isoquinoline derivatives. For instance, Palladium(II) complexes with bidentate isoquinoline ligands have been prepared, where the heterocyclic nitrogen coordinates with the Pd(II) center. chinesechemsoc.org Similarly, Rhodium(III) complexes incorporating isoquinoline derivatives have been synthesized and studied, highlighting the versatility of this ligand class. rsc.orgwhiterose.ac.uk Gold(III) complexes with ligands containing pyridyl- or isoquinolylamido moieties have also been described, showcasing the formation of stable, nominally square-planar chelates. nih.govnih.gov The stability and structural integrity of these metal complexes are crucial for their subsequent applications.

Table 1: Examples of Metal Complexes with Isoquinoline-Type Ligands

| Metal Center | General Ligand Type | Coordination Geometry | Potential Application Area | Reference |

|---|---|---|---|---|

| Palladium(II) | Bidentate Isoquinoline Derivative | Distorted Square Planar | Anticancer Agents, Catalysis | chinesechemsoc.orgnih.gov |

| Rhodium(III) | Bidentate Isoquinoline Derivative | Octahedral | Anticancer Agents, Catalysis | chinesechemsoc.orgrsc.orgwhiterose.ac.uk |

| Gold(III) | Bidentate Isoquinolylamido | Square Planar | Anticancer Agents | nih.govrsc.org |

Application in Catalysis (e.g., metal-catalyzed organic reactions)

The metal complexes formed with isoquinoline-based ligands are not merely structurally interesting; they are also functional components in catalysis. Transition metal catalysts are pivotal in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds. thesciencein.org The catalysis of organic reactions by various metals has proven to be a powerful tool in modern organic synthesis. thesciencein.org

Rhodium(III)-catalyzed reactions, in particular, have been developed for the synthesis of isoquinoline derivatives themselves through processes like C-H bond activation and N-annulation of benzylamines with alkynes. doi.orgnih.gov In these mechanisms, the rhodium catalyst directly participates in bond activation to generate key intermediates. doi.org While these examples show the synthesis of isoquinolines, the stability and electronic properties of Rh(III)-isoquinoline and Pd(II)-isoquinoline complexes make them promising candidates for catalyzing other organic transformations. chinesechemsoc.orgthesciencein.org The ligand's structure can be tuned to influence the selectivity and efficiency of the metal-catalyzed reaction. thesciencein.org

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. hilarispublisher.comnih.gov Their high porosity, large surface area, and tunable structures make them prime candidates for a range of applications. hilarispublisher.comnih.gov

Design of Porous Materials for Gas Storage and Catalysis

The design of MOFs allows for precise control over pore size, shape, and chemical functionality by carefully selecting the metal nodes and organic linkers. hilarispublisher.comstfc.ac.uk This tunability is critical for applications like gas storage and separation, where the framework must selectively interact with specific gas molecules. stfc.ac.uknih.gov Isoquinoline derivatives, such as 1-(4-Nitrophenoxy)isoquinoline, can be envisioned as functional organic linkers for constructing novel MOFs. The nitrogen atom of the isoquinoline and potentially the oxygen or nitro group of the phenoxy moiety could serve as coordination sites for metal ions.

By incorporating such linkers, it is possible to create porous materials with specific chemical environments within the pores, enhancing selectivity for gas adsorption. stfc.ac.uk For example, research on other porous frameworks has shown that specific functional groups within the pores are critical for reversible ammonia (B1221849) binding, informing the design of future storage materials. stfc.ac.uk Furthermore, MOFs have significant potential in heterogeneous catalysis, where the framework can provide active sites, for instance, through exposed metal centers or functionalized linkers, mimicking the activity of enzymes or homogeneous catalysts in a solid, reusable form. hilarispublisher.commdpi.com

Polymer and Advanced Material Development

The incorporation of the isoquinoline moiety into polymer backbones or as side chains can impart unique conductive and optical properties to the resulting materials, opening avenues for their use in advanced electronic and photonic applications.

Isoquinoline-Based Polymers and Copolymers for Conductive and Optical Materials

Polymers with extended π-conjugation are known as intrinsically conductive polymers (ICPs) and are foundational to the field of plastic electronics. sigmaaldrich.com Research into isoquinoline-containing polymers has demonstrated their potential as high-performance semiconducting materials. For example, polymers based on isoquinoline-1,3-dione, a related derivative, have been synthesized and studied for their charge transport properties. rsc.orgresearchgate.net

These isoquinoline-based polymers have been successfully used in field-effect transistors, exhibiting either ambipolar or p-type charge transport behaviors with high hole mobilities. rsc.org The electronic properties of these polymers can be influenced by the specific structure of the repeating units. rsc.org Beyond conductivity, the quinoline (B57606) and isoquinoline moieties are chromophores, and their incorporation into polymers can lead to materials with interesting optical and photochemical properties. researchgate.nettandfonline.com These characteristics are valuable for the development of materials for applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.commdpi.com

Table 2: Properties of Isoquinoline-Derivative-Based Polymers

| Polymer Type | Key Structural Unit | Observed Property | Potential Application | Reference |

|---|---|---|---|---|

| Conjugated Polymer | Isoquinoline-1,3-dione | Ambipolar charge transport (μe/μh of 0.04/0.35 cm² V⁻¹ s⁻¹) | Field-Effect Transistors | rsc.org |

| Conjugated Polymer | Isoquinoline-1,3-dione | High p-type mobility (μh up to 1.08 cm² V⁻¹ s⁻¹) | Field-Effect Transistors | rsc.org |

| Methacrylic Copolymer | Quinoline Azo-dye (side chain) | Photo-responsive (trans-cis photoisomerization) | Optical Materials | researchgate.net |

Sensor Development

The unique molecular architecture of this compound, which combines a known fluorophore (isoquinoline) with a potent electron-withdrawing group (4-nitrophenoxy), suggests its potential as a platform for the development of advanced chemical sensors. The isoquinoline moiety and its derivatives are well-established in the design of fluorescent probes, particularly for the detection of metal ions. mdpi.comresearchgate.net These sensor systems typically operate through a mechanism where the analyte coordinates with the heterocyclic nitrogen atom, leading to a measurable change in the fluorescence emission spectrum, such as enhancement or quenching. mdpi.commdpi.com

In the case of this compound, the isoquinoline core can serve as the signaling unit. The presence of the ether linkage at the 1-position and the nitro group on the appended phenyl ring are expected to significantly modulate the electronic and photophysical properties of the core structure. The strong electron-withdrawing nature of the nitro group can lead to photoinduced electron transfer (PET), a common mechanism in fluorescence quenching. mdpi.com Therefore, a sensor based on this molecule could exhibit a "turn-off" response upon binding to a specific analyte.

Furthermore, aromatic nitro compounds are known to participate in charge-transfer interactions, a principle that has been harnessed to develop sensors for detecting explosive materials. elsevierpure.com It is plausible that the 4-nitrophenoxy group could act as a recognition site, enabling the selective detection of electron-rich analytes through fluorescence quenching or a colorimetric shift. Research into isoquinoline-derivatized amines has demonstrated their utility as selective fluorescent sensors for zinc ions (Zn²⁺), distinguishing them from other similar ions like cadmium (Cd²⁺). rsc.org This highlights the tunability of the isoquinoline scaffold for specific analyte detection.

| Sensor Base | Target Analyte | Sensing Mechanism | Observed Response |

|---|---|---|---|

| Isoquinoline-derivatized tris(2-pyridylmethyl)amine | Zn²⁺ | Coordination | Fluorescence enhancement rsc.org |

| Quinoline derivative | Cu²⁺ | Coordination/Chelation | Fluorescence enhancement and colorimetric shift rsc.org |

| 2-(quinolin-8-yloxy) acetohydrazide derivative | Fe³⁺ | Coordination | Fluorescence quenching mdpi.com |

| 1H-Pyrazolo[3,4-b]quinoline derivative | Zn²⁺ | Photoinduced Electron Transfer (PET) | Fluorescence enhancement mdpi.com |

Potential Agricultural Applications

The isoquinoline scaffold is a core component of many naturally occurring alkaloids and synthetic compounds that exhibit a wide range of biological activities, including applications in agriculture. nih.gov Isoquinoline derivatives are utilized in the manufacturing of fungicides and insecticides, indicating the potential of this structural class in crop protection. wikipedia.org The development of novel pesticides is a continuous effort, and quinoline derivatives, which are structural isomers of isoquinolines, have been extensively investigated as fungicides. nih.gov

The compound this compound incorporates two key features that suggest its potential as an agrochemical. Firstly, the isoquinoline nucleus itself is a recognized pharmacophore with demonstrated fungicidal and bactericidal properties in various derivatives. researchgate.net Secondly, the presence of a nitro group can confer significant biological activity. Nitro-containing heterocyclic compounds are known to possess antimicrobial and herbicidal properties. mdpi.com The mode of action for some nitro-aromatic antimicrobials involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of toxic radical species that can damage cellular components like DNA. mdpi.com

Research on derivatives of 8-hydroxyquinoline (B1678124) has shown that the introduction of a nitro group can lead to potent antimicrobial activity against a broad spectrum of microorganisms, including plant pathogens. researchgate.net Similarly, isoquinoline alkaloids extracted from plants like Macleaya cordata are applied in agricultural fields due to their growth-promoting effects. rsc.org Given these precedents, this compound represents a promising candidate for investigation as a novel fungicide, bactericide, or herbicide. Its efficacy would likely be influenced by the combined properties of the isoquinoline ring and the nitrophenyl substituent, potentially leading to a unique mode of action or an enhanced spectrum of activity.

| Compound Class | Specific Example(s) | Reported Agricultural Bioactivity |

|---|---|---|

| Isoquinoline Derivatives | General class | Used in manufacturing insecticides and fungicides wikipedia.org |

| Synthetic Isoquinolines | 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Bactericidal and fungicidal researchgate.net |

| Quinoline Derivatives | General class | Widely explored for fungicide discovery nih.gov |

| Nitro-aromatic Compounds | General class | Antimicrobial and herbicidal properties mdpi.com |

| Nitro-hydroxyquinolines | 5-Nitro-8-hydroxyquinoline | Potent antimicrobial activity researchgate.net |

Q & A

Q. What are common synthetic strategies for preparing 1-(4-nitrophenoxy)isoquinoline derivatives?

Methodological Answer:

- Silver triflate-catalyzed cyclization : React 2-alkynylbenzaldoximes or aldehydes with amines or isocyanoacetates to form the isoquinoline core (e.g., B01002 and C26001 derivatives) .

- Copper-catalyzed tandem arylation-cyclization : Use diaryliodonium salts or MeOTf with isothiocyanates to introduce arylthio/methylthio groups at the 1-position .

- Pd-catalyzed enolate arylation : For late-stage diversification, couple aryl/heteroaryl groups to isoquinoline triflates generated via Pd-mediated annulation .

Q. Which structural modifications enhance the anti-inflammatory activity of isoquinoline derivatives?

Methodological Answer:

- Electron-withdrawing substituents : The 4-nitrophenoxy group may enhance membrane permeability and target binding via nitro group polarization.

- Heteroatom substitution : Replace oxygen with sulfur (e.g., 1-thio derivatives) to modulate redox activity and binding affinity .

- Fluorine incorporation : Substitute phenyl rings with fluorine (e.g., 4-fluorophenylthio) to improve metabolic stability and bioavailability .

Q. How can researchers evaluate anti-inflammatory activity in preclinical models?

Methodological Answer:

- In vitro assays : Use LPS-stimulated RAW264.7 macrophages to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA or qPCR .

- In vivo zebrafish models : Employ transgenic Tg(mpx::EGFP)i114 zebrafish to quantify neutrophil migration inhibition under inflammation .

- Mitochondrial assays : Assess LPO (lipid peroxidation) intensity and calcium megachannel activity in isolated liver mitochondria .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Standardize assay conditions : Control variables like solvent (DMSO concentration), cell passage number, and mitochondrial isolation protocols to reduce variability .

- Mechanistic profiling : Compare effects on parallel pathways (e.g., NF-κB vs. MAPK signaling) to identify context-dependent activity .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish significant differences in dose-response curves .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Methodological Answer:

- Chiral auxiliary approaches : Use (R)-BINOL-derived catalysts in asymmetric hydrogenation to introduce stereocenters .

- Biocatalytic resolution : Employ lipases or esterases to hydrolyze racemic mixtures selectively .

- Pictet-Spengler modifications : Optimize reaction conditions (pH, temperature) to favor one enantiomer during cyclization .

Q. How to design experiments to study mitochondrial membrane interactions?

Methodological Answer:

- Fluorescence polarization : Label mitochondrial membranes with diphenylhexatriene (DPH) to measure compound-induced changes in membrane fluidity .

- Calcium flux assays : Use arsenazo III or Fura-2AM dyes to quantify calcium release via mitochondrial megachannels .

- ROS detection : Employ dichlorofluorescein (DCFH-DA) to assess ROS scavenging or generation in isolated mitochondria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.